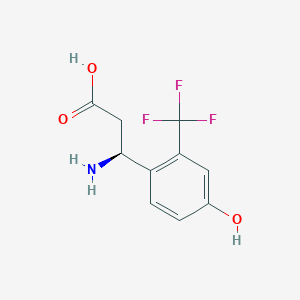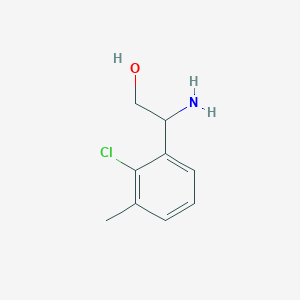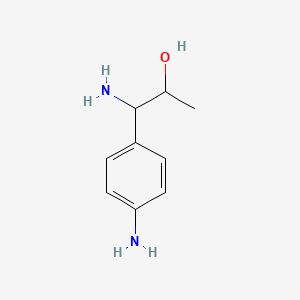
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the phenyl ring play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methylbenzoic acid
- Lanosterol synthase inhibitors
Comparison: (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring and multiple hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
[3-hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO3/c1-14(2)12(17)11(9-16)8-15(14)13(18)10-6-4-3-5-7-10/h3-7,11-12,16-17H,8-9H2,1-2H3 |
Clé InChI |
BAMMWAYDMZULAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(CN1C(=O)C2=CC=CC=C2)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)









